molecular formula C6H2Cl2FN3 B13462003 2-Azido-1,3-dichloro-5-fluorobenzene

2-Azido-1,3-dichloro-5-fluorobenzene

Cat. No.: B13462003
M. Wt: 206.00 g/mol
InChI Key: RXRVGSRQGDRDME-UHFFFAOYSA-N
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Description

2-Azido-1,3-dichloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, dichloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .

Types of Reactions:

    Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Formation of various substituted azides.

    Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

2-azido-1,3-dichloro-5-fluorobenzene

InChI

InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H

InChI Key

RXRVGSRQGDRDME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F

Origin of Product

United States

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